

NAI-107: Application Notes and Protocols for In Vivo Studies

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Compound of Interest

Compound Name: Antibacterial agent 107

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Introduction

NAI-107, also known as microbisporicin, is a potent lantibiotic with significant activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive bacteria.[1][2] Its targets include methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant *Streptococcus pneumoniae*. [1][3] NAI-107 exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[4][5] This unique mechanism of action makes it a promising candidate for combating infections caused by pathogens resistant to conventional antibiotics.[4] This document provides detailed application notes and standardized protocols for the preparation and administration of NAI-107 in preclinical in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy of NAI-107 in Murine Infection Models

Animal Model	Pathogen	Administration Route	Effective Dose (ED50) / Dosage	Outcome	Reference
Acute Lethal Infection (immunocompetent mice)	Streptococcus pneumoniae (penicillin-intermediate)	Intravenous (i.v.)	0.51 - 14.2 mg/kg	Comparable or lower ED50 than reference compounds	[1]
Acute Lethal Infection (neutropenic mice)	MRSA, GISA, VRE	Intravenous (i.v.)	0.51 - 14.2 mg/kg	Comparable or lower ED50 than reference compounds	[1]
Neutropenic Thigh Infection	Staphylococcus aureus (MSSA & MRSA)	Subcutaneous (s.c.)	5, 20, 80 mg/kg	Dose-dependent killing, prolonged post-antibiotic effects	[4] [6]

Table 2: In Vivo Efficacy of NAI-107 in Rat Infection Models

Animal Model	Pathogen	Administration Route	Dosage	Outcome	Reference
Granuloma Pouch	MRSA	Intravenous (i.v.)	Single dose of 10, 20, or 40 mg/kg; or two 20 mg/kg doses at 12h or 24h intervals	Dose-proportional bactericidal activity; 40 mg/kg single dose led to a 3-log ₁₀ CFU/ml reduction in exudate	[1] [2]
Endocarditis	MRSA	Intravenous (i.v.)	5, 10, or 20 mg/kg/day for 5 days; or 10 mg/kg every 12h	Dose-proportional reduction in bacterial load in heart vegetations	[1] [2]

Experimental Protocols

Preparation of NAI-107 for In Vivo Administration

A common formulation for preparing NAI-107 for intravenous or subcutaneous administration in animal models has been documented.[\[1\]](#)

Materials:

- NAI-107 powder
- N-methyl pyrrolidone (NMP)
- Ethanol
- 1 N Hydrochloric acid (HCl)
- Polyethylene glycol 400 (PEG 400)

- Glucose
- Demineralized water
- Sterile, pyrogen-free containers and syringes

Formulation Composition:

Component	Concentration
N-methyl pyrrolidone (NMP)	2.5%
Ethanol	2.5%
1 N HCl	0.4%
Polyethylene glycol (PEG) 400	20%
Glucose	3.92%
Demineralized water	q.s. to 100%

Procedure:

- In a sterile container, combine the N-methyl pyrrolidone, ethanol, and 1 N HCl.
- Add the polyethylene glycol 400 and mix thoroughly until a homogenous solution is formed.
- Dissolve the glucose in the mixture.
- Slowly add the demineralized water to the desired final volume while continuously mixing.
- The appropriate amount of NAI-107 powder is then dissolved in this vehicle to achieve the target concentration for dosing.
- Sterile filter the final solution through a 0.22 μm filter before administration.

Murine Neutropenic Thigh Infection Model Protocol

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized infections.

Materials:

- Female Swiss albino mice (or other appropriate strain)
- Cyclophosphamide
- Staphylococcus aureus strain (e.g., ATCC 25923, MRSA)
- Tryptic Soy Broth (TSB)
- Phosphate-buffered saline (PBS)
- Prepared NAI-107 solution
- Sterile syringes and needles

Procedure:

- Induction of Neutropenia: Administer cyclophosphamide to the mice intraperitoneally to induce neutropenia. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
- Inoculum Preparation: Culture the *S. aureus* strain overnight in TSB. On the day of infection, dilute the bacterial culture in PBS to achieve the desired inoculum concentration (typically 10^6 - 10^7 CFU/mL).
- Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind limbs.
- Treatment: At a predetermined time post-infection (e.g., 2 hours), administer the prepared NAI-107 solution subcutaneously at the desired doses.[\[4\]](#)[\[6\]](#)
- Endpoint Analysis: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of PBS, and perform serial dilutions for CFU enumeration on appropriate agar plates.

- Data Analysis: Calculate the bacterial load (log₁₀ CFU/thigh) for each treatment group and compare it to the untreated control group to determine the efficacy of NAI-107.

Rat Granuloma Pouch Infection Model Protocol

This model is suitable for evaluating the efficacy of antimicrobials in a localized, abscess-like infection.

Materials:

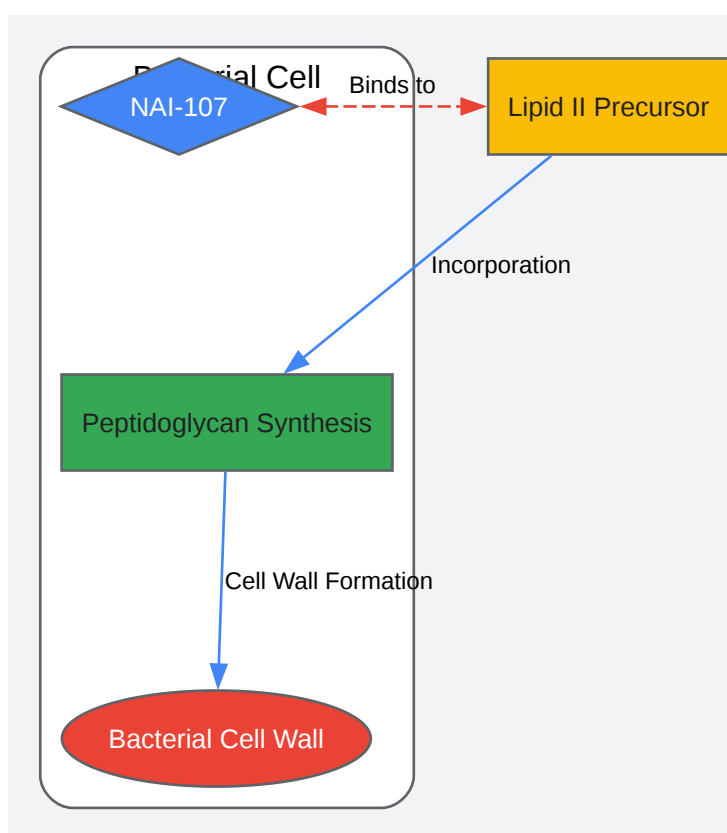
- Male Wistar rats (or other appropriate strain)
- Air
- 1% Croton oil in sesame oil (or other irritant)
- MRSA strain
- Bacteriological gastric mucin
- Peptone
- Agar
- Prepared NAI-107 solution
- Sterile syringes and needles

Procedure:

- Pouch Formation: Inject 20 mL of air subcutaneously into the dorsal region of the rats to create a pouch.
- Inflammation Induction: Three days later, inject 1 mL of 1% croton oil in sesame oil into the pouch to induce inflammation.
- Infection: Three days after the croton oil injection, inject 1 mL of a bacterial suspension containing the MRSA strain (e.g., $\sim 10^6$ CFU/mL) in a solution of 2.5% bacteriological gastric mucin, 0.5% peptone, and 0.35% agar into the pouch.^[1]

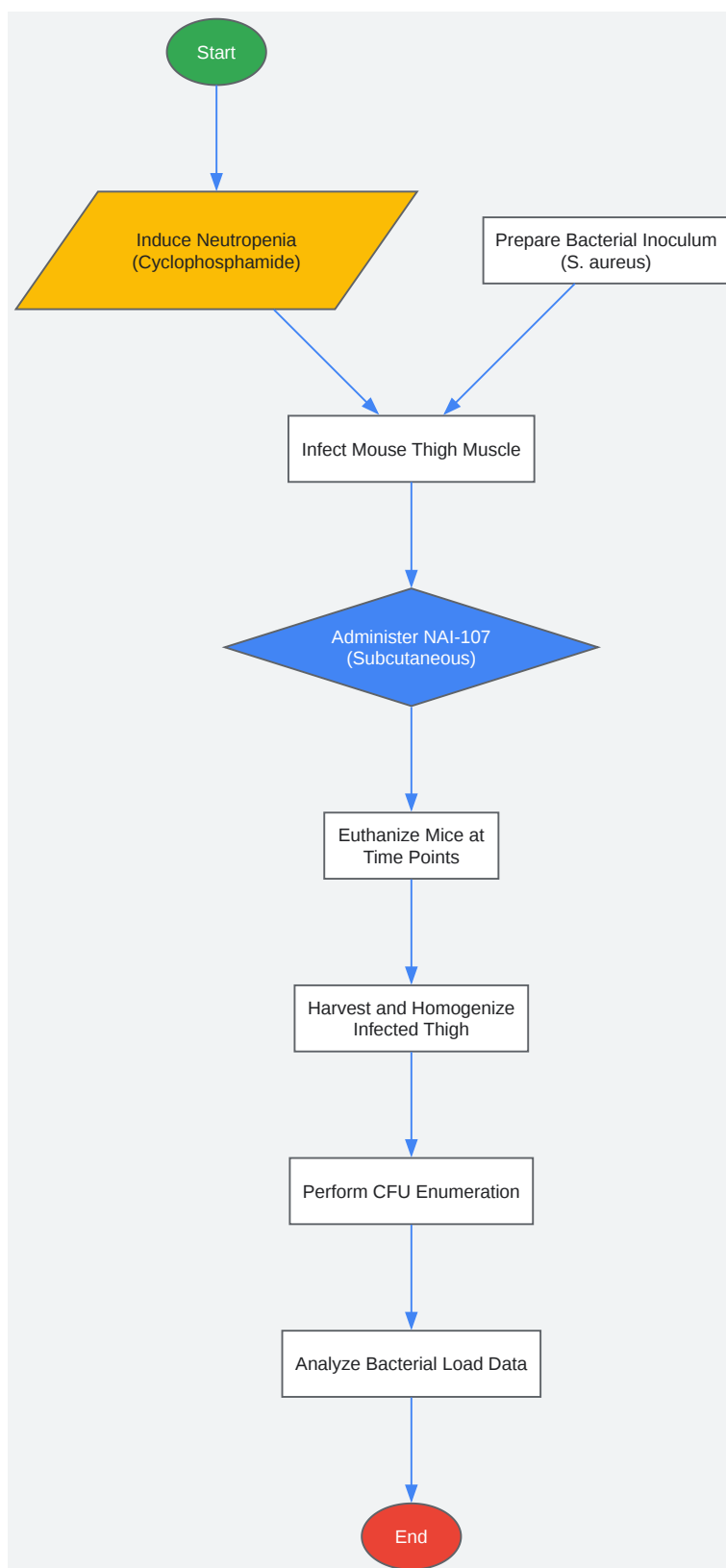
- Treatment: Initiate treatment 3 hours post-infection by administering the prepared NAI-107 solution intravenously.[1]
- Sample Collection and Analysis: At various time points post-treatment, collect exudate from the pouch using a sterile syringe. Perform serial dilutions of the exudate and plate on appropriate agar to determine the bacterial titers (CFU/mL).
- Data Analysis: Compare the bacterial counts in the exudate from treated and untreated animals to assess the bactericidal activity of NAI-107.

Visualizations



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Caption: Mechanism of action of NAI-107.



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Caption: Workflow for murine neutropenic thigh infection model.

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